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Compound of Interest
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2,3-Dihydro-5-benzofuranethanol-

d4

Cat. No.: B564644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2,3-Dihydro-5-

benzofuranethanol. This isotopically labeled molecule serves as a crucial internal standard for

the accurate quantification of its non-deuterated counterpart in various analytical applications,

particularly in mass spectrometry-based studies. This guide provides a comprehensive

overview of its molecular structure, and discusses the general synthesis and analytical

methodologies relevant to this class of compounds. While specific experimental data for the

deuterated form is not publicly available, this document compiles the foundational knowledge

necessary for its application in a research setting.

Molecular Structure and Properties
2,3-Dihydro-5-benzofuranethanol-d4 is structurally identical to 2,3-Dihydro-5-

benzofuranethanol, with the key difference being the substitution of four hydrogen atoms with

deuterium on the ethanol side-chain. This isotopic labeling minimally affects the chemical

properties of the molecule while significantly increasing its molecular weight, allowing for its

differentiation in mass spectrometry.
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The molecular structure of 2,3-Dihydro-5-benzofuranethanol-d4 is depicted below. The

deuterium atoms are located on the ethyl group attached to the benzofuran ring.

Caption: Molecular Structure of 2,3-Dihydro-5-benzofuranethanol-d4.

Physicochemical Properties
While specific experimental data for the deuterated compound is scarce, the properties of its

non-deuterated analog provide a close approximation.

Property Value (Non-deuterated)
Value (Deuterated,
Predicted)

Molecular Formula C₁₀H₁₂O₂ C₁₀H₈D₄O₂

Molecular Weight 164.20 g/mol 168.23 g/mol

CAS Number 87776-76-9 1185079-36-0

Appearance Not specified White Solid

Solubility Not specified Soluble in organic solvents

Synthesis and Isotopic Labeling
Detailed experimental protocols for the synthesis of 2,3-Dihydro-5-benzofuranethanol-d4 are

not readily available in peer-reviewed literature, suggesting it is primarily produced by

commercial suppliers of stable isotope-labeled compounds. However, a general synthetic

approach can be inferred from established organic chemistry principles.

General Synthetic Workflow
The synthesis would likely involve the introduction of the deuterated ethanol side chain onto a

pre-formed 2,3-dihydrobenzofuran core. A plausible synthetic route is outlined below.
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Starting Material Functionalization Deuterium Incorporation Final Product

2,3-Dihydrobenzofuran Functionalized Benzofuran
e.g., Friedel-Crafts Acylation

Deuterated Intermediate
Reduction with Deuterated Reagent (e.g., LiAlD₄)

2,3-Dihydro-5-benzofuranethanol-d4
Further modification/purification

Click to download full resolution via product page

Caption: A plausible synthetic pathway for 2,3-Dihydro-5-benzofuranethanol-d4.

Note: This represents a generalized scheme. The actual commercial synthesis may employ

different strategies for higher efficiency and isotopic purity.

Analytical Characterization
As an internal standard, the purity and isotopic enrichment of 2,3-Dihydro-5-
benzofuranethanol-d4 are critical. The primary methods for its characterization are Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be similar to its non-deuterated analog,

with the key difference being the absence of signals corresponding to the deuterated

positions on the ethanol side chain. The integration of the remaining proton signals would

confirm the extent of deuteration.

²H NMR (Deuterium NMR): This technique would directly detect the presence and location of

deuterium atoms in the molecule, providing definitive proof of isotopic labeling.

¹³C NMR: The carbon spectrum would show signals for all ten carbon atoms. The signals for

the deuterated carbons (CD₂) would exhibit characteristic splitting patterns due to coupling

with deuterium.

Note: Specific chemical shift data for 2,3-Dihydro-5-benzofuranethanol-d4 is not publicly

available. Researchers should refer to the Certificate of Analysis provided by the supplier for

this information.
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Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of this compound's application. The mass spectrum will

show a molecular ion peak corresponding to its increased molecular weight due to the four

deuterium atoms.

Ion
Expected m/z (Non-
deuterated)

Expected m/z (Deuterated)

[M]⁺ 164.08 168.10

[M+H]⁺ 165.09 169.11

[M+Na]⁺ 187.07 191.09

Note: The exact fragmentation pattern would need to be determined experimentally but is

expected to be analogous to the non-deuterated standard.

Applications in Research and Drug Development
The primary application of 2,3-Dihydro-5-benzofuranethanol-d4 is as an internal standard in

quantitative bioanalysis.

Use as an Internal Standard
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is

added in a known quantity to samples and calibration standards. Because the deuterated

standard has nearly identical chemical and physical properties to the analyte of interest, it co-

elutes during chromatography and experiences similar ionization effects in the mass

spectrometer. This allows for the correction of variations in sample preparation, injection

volume, and instrument response, leading to highly accurate and precise quantification of the

non-deuterated analyte.
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Sample Preparation

LC-MS Analysis

Data Analysis

Biological or Environmental Sample containing Analyte

Spike with known amount of 2,3-Dihydro-5-benzofuranethanol-d4

Extraction and Cleanup

Inject sample into LC-MS system

Separation by Liquid Chromatography

Detection by Mass Spectrometry

Measure Peak Area Ratio (Analyte / Internal Standard)

Quantify Analyte Concentration using Calibration Curve
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Caption: Standard workflow for using a deuterated internal standard in quantitative analysis.
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Biological Context of Benzofuran Derivatives
While no specific signaling pathways have been identified for 2,3-Dihydro-5-benzofuranethanol,

the broader class of benzofuran derivatives is known for a wide range of biological activities.

These compounds are found in numerous natural products and have been investigated for their

potential as:

Antioxidants: The benzofuran scaffold is present in molecules that can scavenge free

radicals.

Enzyme Inhibitors: Certain benzofuran derivatives have shown inhibitory activity against

enzymes such as lipoxygenase.

Antimicrobial and Antitumor Agents: The versatile structure of benzofurans allows for

modifications that can lead to potent antimicrobial and anticancer properties.

The use of 2,3-Dihydro-5-benzofuranethanol and its deuterated standard in metabolic studies

could help elucidate the pharmacokinetic and pharmacodynamic properties of new drug

candidates based on the benzofuran scaffold.

Conclusion
2,3-Dihydro-5-benzofuranethanol-d4 is an essential tool for researchers requiring precise

quantification of its non-deuterated analog. While detailed public data on its synthesis and

spectroscopic properties are limited, its role as an internal standard in mass spectrometry is

well-established. Understanding the principles of its application and the general biological

context of benzofuran derivatives will enable researchers and drug development professionals

to effectively utilize this compound in their analytical workflows. For specific quantitative data

and experimental protocols, users are advised to consult the documentation provided by their

chemical supplier.

To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dihydro-5-
benzofuranethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564644#2-3-dihydro-5-benzofuranethanol-d4-
molecular-structure]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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